An In-depth Technical Guide to the Chemical Properties of N-Ethylbenzanilide (CAS 766-55-2)
An In-depth Technical Guide to the Chemical Properties of N-Ethylbenzanilide (CAS 766-55-2)
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of N-Ethylbenzanilide (CAS No. 766-55-2), a tertiary amide of significant interest in synthetic and medicinal chemistry. We will explore its core physicochemical properties, detail a robust laboratory-scale synthesis protocol, predict its characteristic spectroscopic signatures, and discuss its reactivity and applications. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for application in their work.
Introduction to N-Ethylbenzanilide
N-Ethylbenzanilide, also known as N-ethyl-N-phenylbenzamide, is a derivative of benzanilide featuring an ethyl group on the amide nitrogen. This substitution transforms the typically planar secondary amide into a non-planar tertiary amide, a structural change that significantly influences its chemical reactivity, physical properties, and metabolic stability. The benzanilide scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including kinase inhibitors used in oncology.[1] Understanding the properties of N-substituted variants like N-Ethylbenzanilide is therefore crucial for the rational design of new chemical entities (NCEs) and the development of novel synthetic methodologies.[2]
Physicochemical Properties
The physical state and solubility of a compound are foundational to its handling, formulation, and reaction setup. N-Ethylbenzanilide is a solid at room temperature with limited aqueous solubility, a common characteristic for aromatic amides of its molecular weight.
| Property | Value | Source(s) |
| CAS Number | 766-55-2 (Incorrectly associated); 16466-44-7 (Correct) | [3][4] |
| Molecular Formula | C₁₅H₁₅NO | [3] |
| Molecular Weight | 225.29 g/mol | Inferred |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | 56-58 °C | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and dichloromethane. | Inferred from related compounds[5][6] |
| Canonical SMILES | CCN(C(=O)C1=CC=CC=C1)C2=CC=CC=C2 | [3] |
| InChIKey | VSURRQZMKWVYIC-UHFFFAOYSA-N | [3] |
Note: The CAS number 766-55-2 is correctly associated with Imidazo[1,2-b]pyridazine.[7] The correct CAS number for N-Ethyl-N-phenylbenzamide is 16466-44-7.[3][4] This guide will address the properties of the structure corresponding to the name N-Ethylbenzanilide.
Synthesis and Purification
The most direct and reliable method for synthesizing N-Ethylbenzanilide is the acylation of N-ethylaniline with benzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, proceeds efficiently under basic conditions to yield the desired tertiary amide.[1][8][9]
Synthetic Protocol: Acylation of N-Ethylaniline
This protocol describes a standard laboratory procedure for the synthesis of N-Ethylbenzanilide.
Rationale: The reaction is performed in a two-phase system (dichloromethane and aqueous NaOH).[8][9] The organic phase dissolves the reactants (N-ethylaniline and benzoyl chloride), while the aqueous base (NaOH) serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[8] Vigorous stirring is essential to maximize the interfacial area between the two phases, thereby increasing the reaction rate.
Materials and Equipment:
-
N-Ethylaniline (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, separatory funnel, rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-ethylaniline (1.0 eq) and dichloromethane.
-
Base Addition: Add an equal volume of 10% aqueous NaOH solution to the flask.
-
Acylation: Cool the vigorously stirred biphasic mixture in an ice bath. Add benzoyl chloride (1.05 eq) dropwise via an addition funnel over 15-20 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl, water, and finally with brine. The acidic wash removes any unreacted N-ethylaniline.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Ethylbenzanilide as a solid.
Caption: Synthesis of N-Ethylbenzanilide via Schotten-Baumann reaction.
Spectroscopic and Analytical Characterization
Definitive structural confirmation of a synthesized molecule relies on a combination of spectroscopic techniques. While specific spectra for N-Ethylbenzanilide are not widely published, its characteristic features can be accurately predicted based on its structure and data from analogous compounds.[10][11][12]
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethyl group and the two different phenyl rings.
-
Ethyl Group: A quartet (~3.5-4.0 ppm) for the -CH₂- group, coupled to the adjacent methyl protons, and a triplet (~1.1-1.3 ppm) for the -CH₃ group. The downfield shift of the methylene quartet is due to the deshielding effect of the adjacent nitrogen atom.
-
Aromatic Protons: Complex multiplets between ~7.2-7.8 ppm, integrating to 10 protons. The protons on the N-phenyl ring may exhibit slightly different chemical shifts compared to those on the benzoyl ring due to the different electronic environments.
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum provides a count of unique carbon environments.[13]
-
Carbonyl Carbon: A characteristic downfield signal in the range of 168-172 ppm.[13]
-
Aromatic Carbons: Multiple signals between ~120-145 ppm. The quaternary carbons (to which the nitrogen and carbonyl are attached) will be distinct from the protonated carbons.[14]
-
Ethyl Group Carbons: Two signals in the aliphatic region; one for the -CH₂- carbon (~40-45 ppm) and one for the -CH₃ carbon (~13-15 ppm).[14]
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.
-
C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ , characteristic of a tertiary amide. This is the most prominent peak in the spectrum.
-
C-N Stretch: A signal in the range of 1200-1350 cm⁻¹.
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Multiple sharp peaks in the fingerprint region between 1450-1600 cm⁻¹.
-
Absence of N-H Stretch: Critically, there will be no broad absorption band in the 3200-3500 cm⁻¹ region, confirming the tertiary nature of the amide.
Predicted Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would reveal the molecular weight and key fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 225, corresponding to the molecular weight of the compound.
-
Key Fragments: A prominent fragment at m/z = 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, is expected from the cleavage of the amide C-N bond. Another significant fragment would likely appear at m/z = 120, corresponding to the [M - C₆H₅CO]⁺ fragment.
Caption: Standard workflow for the characterization of N-Ethylbenzanilide.
Chemical Reactivity and Synthetic Utility
N-Ethylbenzanilide serves as a versatile substrate in modern organic synthesis. Its true utility for drug development professionals lies in its capacity to be selectively functionalized, enabling the creation of diverse molecular libraries for biological screening.
A key example is its use in transition-metal-catalyzed C-H activation/hydroxylation reactions. Research has shown that N-alkyl benzanilides, including N-Ethylbenzanilide, can undergo highly regioselective ortho-hydroxylation on one of the phenyl rings.[3] The choice of catalyst (e.g., Palladium vs. Ruthenium) can direct the hydroxylation to either the N-phenyl ring or the benzoyl ring, respectively.[3] This powerful strategy allows for the late-stage introduction of a hydroxyl group, a key pharmacophore that can be further modified to modulate a compound's biological activity and physicochemical properties.[3] The reactivity and selectivity observed with N-Ethylbenzanilide are comparable to its N-methyl counterparts, demonstrating its robustness as a synthetic building block.[3]
Relevance in Drug Discovery and Development
The benzanilide core is a cornerstone in modern drug design, and N-alkylation is a critical strategy for optimizing drug candidates.
-
Scaffold for Bioactive Molecules: Benzanilide derivatives are found in numerous approved drugs and clinical candidates, particularly as tyrosine kinase inhibitors (TKIs) for cancer therapy.[1] The amide linkage mimics a peptide bond, allowing these molecules to interact with ATP-binding sites in enzymes.
-
Modulation of Pharmacokinetics: The N-ethyl group plays a crucial role in modulating the compound's properties. Compared to a secondary (N-H) benzanilide, the tertiary amide in N-Ethylbenzanilide is resistant to hydrolysis by amidases. However, it can undergo metabolic N-dealkylation to form the secondary amide and acetaldehyde. This metabolic profile is critical for determining a drug's half-life and potential drug-drug interactions.
-
Physicochemical Properties: The ethyl group increases the lipophilicity of the molecule compared to the parent benzanilide, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[15]
-
Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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